4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate
Overview
Description
4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of amino groups at positions 4 and 5, a chlorophenylmethyl group at position 1, and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazine derivatives with diketones or other suitable carbonyl compounds.
Introduction of the chlorophenylmethyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups and the chlorophenylmethyl moiety play crucial roles in binding to these targets, leading to modulation of their activity. The sulfate group may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Diamino-1-methylpyrazole: Lacks the chlorophenylmethyl and sulfate groups, making it less versatile in certain applications.
4,5-Diamino-1-phenylpyrazole: Contains a phenyl group instead of a chlorophenylmethyl group, which may alter its reactivity and binding properties.
4,5-Diamino-1-(4-bromophenyl)methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, potentially affecting its chemical behavior and applications.
Uniqueness
4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylmethyl group enhances its binding affinity to certain targets, while the sulfate group improves its solubility and stability. These features make it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11ClN4.H2O4S/c2*11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15;1-5(2,3)4/h2*1-5H,6,12-13H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVYCEZCRWSZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892456 | |
Record name | 1H-Pyrazole-4,5-diamine, 1-[(4-chlorophenyl)methyl]-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90892456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163183-00-4 | |
Record name | 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163183004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4,5-diamine, 1-[(4-chlorophenyl)methyl]-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90892456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIAMINO-1-((4-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/777Z83LTZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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